2-Hydroxy-3-methyl-1,4-naphthoquinone
Overview
Description
2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 1,4-Naphthalenedione, is a compound with the formula C11H8O3 . It is a derivative of 1,4-Naphthoquinone, which is used to dye hair and color textiles . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties .
Synthesis Analysis
The synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone) and 2,5-dihydroxy-1,4-naphthoquinone (5-hydroxylawsone) are synthesized from 1-naphthol and 1,5-dihydorxynaphalene with urea-hydrogen peroxide as the catalyst in basic medium and oxygen as the oxidizing agent .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methyl-1,4-naphthoquinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . Also, lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.1794 . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Scientific Research Applications
Antibacterial and Modulatory Activity
Research by Figueredo et al. (2020) explored the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, including lapachol and nor-lapachol, evaluating their antibacterial and modulatory activities. These derivatives showed potential as therapeutic alternatives to bacterial resistance when combined with aminoglycosides, although their minimum inhibitory concentrations (MICs) were not clinically significant on their own. This study highlights the importance of combining these substances with antibiotics to enhance their efficacy (Figueredo et al., 2020).
Synthesis and Anti-tumor Activity
Ogata et al. (2016) described a novel method for the etherification of 2-hydroxy-1,4-naphthoquinone derivatives, leading to the synthesis of compounds with potential anti-tumor activities. This chemoselective O-methylation reaction affords a synthetically important intermediate for natural products with anti-tumor properties (Ogata et al., 2016).
Pharmacological Review
A comprehensive review by Mbaveng and Kuete (2014) on 7-Methyljuglone, a compound structurally related to 2-Hydroxy-3-methyl-1,4-naphthoquinone, summarized its diverse pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This review suggests that derivatives of 2-Hydroxy-3-methyl-1,4-naphthoquinone could have significant pharmacological benefits (Mbaveng & Kuete, 2014).
Latent Fingermark Detection
Research by Jelly et al. (2008) demonstrated that Lawsone (2-hydroxy-1,4-naphthoquinone) reacts with latent fingermark deposits on paper surfaces to yield purple-brown impressions. This innovative application signifies the compound's potential in forensic science for detecting latent fingermarks (Jelly et al., 2008).
Synthesis and Catalysis
Farahani et al. (2019) showcased the use of silica nanoparticles as a reusable heterogeneous catalyst for synthesizing 2-amino-3-(2-oxothiazol-methyl)-substituted-1,4-naphthoquinone derivatives. This methodology highlights the environmental benefits and efficiency of using nanomaterials in the synthesis of biologically active compounds (Farahani et al., 2019).
Safety And Hazards
Future Directions
Recent developments from large-scale biology and genetic studies corroborate the existence of multiple pathways to synthesize plant 1,4-naphthoquinones and indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
properties
IUPAC Name |
4-hydroxy-3-methylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCGTNXEKDVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876664 | |
Record name | Phthiocol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-1,4-naphthoquinone | |
CAS RN |
483-55-6 | |
Record name | Phthiocol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthiocol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthiocol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHIOCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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